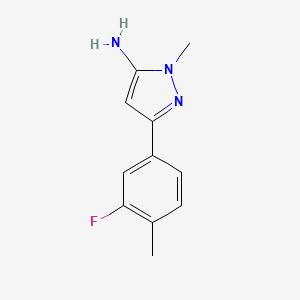

3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

5-(3-fluoro-4-methylphenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H12FN3/c1-7-3-4-8(5-9(7)12)10-6-11(13)15(2)14-10/h3-6H,13H2,1-2H3 |

InChI Key |

LECCDLJMVDQSTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed C–N Cross-Coupling Reaction

The most established synthetic route to 3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine involves a palladium-catalyzed carbon-nitrogen (C–N) cross-coupling reaction. This method is widely used in medicinal chemistry for the construction of bioactive heterocyclic amines.

- Starting Materials: 3-fluoro-4-methylaniline and 1-methyl-1H-pyrazol-5-amine.

- Catalyst: Palladium on carbon (Pd/C) or other palladium complexes.

- Solvent: Commonly ethanol or methanol.

- Reaction Conditions: Heating at 80–100°C with stirring for several hours to ensure complete coupling.

- Mechanism: The palladium catalyst facilitates the formation of a new C–N bond between the aromatic amine and the pyrazole amine group.

This method is scalable and adaptable to industrial production, where continuous flow reactors and automated reagent addition improve yield and efficiency.

Detailed Data Tables on Preparation Conditions and Yields

Effect of Visible Light Source on Yield (Example from Related Pyrazole Synthesis)

| Entry | Visible Light Source (LED Bulb) | Catalyst (mol %) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Green (24 W) | Catalyst-free | 10 | No change |

| 2 | White (24 W) | Catalyst-free | 10 | 25 |

| 3 | Red (24 W) | Catalyst-free | 10 | No change |

| 4 | Blue (12 W) | Catalyst-free | 8 | 66 |

| 5 | Blue (24 W) | Catalyst-free | 3 | 78 |

| 6 | Blue (36 W) | Catalyst-free | 3 | 78 |

Effect of Solvent on Yield (Example from Related Pyrazole Synthesis)

| Entry | Solvent | Reaction Time (h) | Molar Ratio (Aldehyde:Pyrazoline) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 5 | 1:2 | 78 |

| 2 | Ethanol | 3 | 1:2 | 96 |

| 3 | Acetonitrile | 10 | 1:2 | 62 |

| 4 | Chloroform | 12 | 1:2 | 47 |

| 5 | Acetone | 18 | 1:2 | 35 |

| 6 | Water | 23 | 1:2 | Traces |

Highest yield achieved in ethanol solvent.

Analysis of Preparation Methods

Advantages of Palladium-Catalyzed Cross-Coupling

- High selectivity and efficiency in forming C–N bonds.

- Well-established protocols with extensive literature support.

- Suitable for industrial scale-up with continuous flow technology.

- Enables incorporation of functionalized aromatic amines, such as 3-fluoro-4-methylaniline.

Limitations and Considerations

- Use of precious metal catalysts (Pd) increases cost.

- Requires elevated temperatures and inert atmosphere in some cases.

- Catalyst removal and purification steps needed to ensure product purity.

Emerging Green Chemistry Approaches

- Visible light-promoted syntheses provide catalyst-free alternatives.

- Mild reaction conditions at room temperature reduce energy consumption.

- High yields and functional group tolerance make these methods attractive.

- Potential for adaptation to synthesize 3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine with further research.

Comprehensive Research Findings

- The palladium-catalyzed C–N cross-coupling remains the gold standard for synthesizing this compound, supported by its widespread use in medicinal chemistry.

- Green synthetic methodologies using visible light have been successfully applied to related pyrazole systems, showing promise for sustainable production.

- Optimization of solvent and light source parameters significantly affects yield and reaction time, with ethanol and blue LED light being optimal in related systems.

- Industrial synthesis benefits from continuous flow reactors and automated processes to improve scalability and reproducibility.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Palladium-Catalyzed C–N Coupling | Pd catalyst, 80–100°C, ethanol/methanol | High selectivity, scalable | Costly catalyst, requires heating | Typically high |

| Visible Light-Promoted One-Pot Synthesis (Related) | Catalyst-free, blue LED, room temp, ethanol | Green, mild, high yield | Needs adaptation for target compound | Up to 96 |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following analysis compares the target compound with structurally related pyrazole amines, focusing on substituent effects, synthesis methodologies, and inferred properties.

Structural Modifications and Substituent Effects

Halogen and Alkyl Substitutions on the Phenyl Ring

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: Not provided): Replacing fluorine with chlorine at the 4-position increases steric bulk and electron-withdrawing capacity. This compound is noted as a ligand in Protein Data Bank entries, suggesting utility in crystallography or binding studies .

- 3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 1226221-27-7): Substitution with an ethyl group at the pyrazole 3-position and fluorine at the phenyl 4-position enhances lipophilicity, which may improve membrane permeability in biological systems .

Heterocyclic and Functional Group Additions

Spectroscopic and Physicochemical Properties

- FT-IR and NMR Profiles :

- The target compound’s fluorine atom would cause distinct deshielding in $^1$H-NMR (e.g., δ ~7.0–7.8 ppm for aromatic protons) compared to chloro analogs (δ ~7.3–7.9 ppm) .

- Tert-butyl groups (e.g., in 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine derivatives) produce characteristic upfield shifts in $^{13}$C-NMR (δ ~25–35 ppm for CH$_3$ groups) .

Comparative Data Table

Biological Activity

3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H9FN2

- Molecular Weight : 176.19 g/mol

- CAS Number : 1505247-24-4

Synthesis

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. The methods often include:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the fluorine and methyl groups through nucleophilic substitution or electrophilic aromatic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine. The compound has shown significant activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 12.5 | Microtubule destabilization |

In a study involving MDA-MB-231 breast cancer cells, compounds similar to 3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine induced morphological changes indicative of apoptosis at concentrations as low as 1 µM and enhanced caspase-3 activity significantly at higher concentrations .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has shown promise in reducing inflammatory markers in vitro.

Table 2: Anti-inflammatory Activity

| Assay | Result |

|---|---|

| TNF-alpha Inhibition | 25% at 10 µM |

| IL-6 Reduction | Significant at 5 µM |

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

The biological activity of 3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Induction of apoptosis is mediated through the activation of caspases, which are critical mediators in programmed cell death .

- Cytokine Modulation : The compound may modulate inflammatory pathways by inhibiting the synthesis or activity of cytokines such as TNF-alpha and IL-6 .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including the target compound, which demonstrated significant anticancer activity across multiple cell lines. The study provided insights into structure-activity relationships that could guide future drug development efforts .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of fluorinated aryl hydrazines with β-ketoesters or β-diketones, followed by regioselective functionalization. For example, reductive amination (one-pot methods) or nucleophilic substitution can introduce the methyl group at the pyrazole nitrogen. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in aromatic protons, methyl group signals at δ ~2.3 ppm). ¹⁹F NMR confirms fluorine substitution .

- IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .

Q. How does the electronic nature of substituents influence its reactivity?

- Methodological Answer : The 3-fluoro-4-methylphenyl group combines electron-withdrawing (F) and electron-donating (CH₃) effects. Fluorine increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks, while the methyl group enhances steric bulk, affecting regioselectivity in cross-coupling reactions. Solvent polarity (e.g., polar aprotic solvents like DMSO) can stabilize charge-separated intermediates during electrophilic substitutions .

Advanced Research Questions

Q. How can computational methods predict biological targets or interaction mechanisms?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or MAPK) based on pyrazole scaffolds’ affinity for ATP-binding pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with improved IC₅₀ values .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic reactivity .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For enzyme inhibition studies, use recombinant proteins with >95% purity .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .

- Orthogonal Assays : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) to distinguish specific vs. nonspecific effects .

Q. What crystallographic approaches resolve its 3D structure and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane). Use SHELXL for refinement, focusing on disorder modeling for flexible substituents (e.g., methyl groups).

- Hirshfeld Surface Analysis : Quantify interactions (e.g., F···H, N-H···O) to explain packing motifs .

- Twinned Data Correction : Apply twin law matrices in SHELX for crystals with overlapping lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.